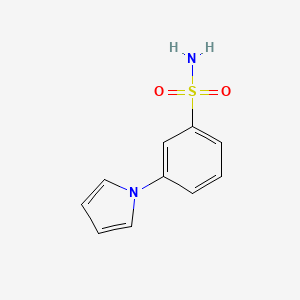

3-(1H-Pyrrol-1-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1H-Pyrrol-1-yl)benzenesulfonamide is an organic compound that features a pyrrole ring attached to a benzenesulfonamide moiety

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Pyrrol-1-yl)benzenesulfonamide typically involves the reaction of 4-amino-benzenesulfonamide with 2,5-dimethoxytetrahydrofuran under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization from suitable solvents to obtain the pure compound .

化学反応の分析

Types of Reactions

3-(1H-Pyrrol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

Reduction: The nitro group on the benzenesulfonamide can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Amino-benzenesulfonamide derivatives.

Substitution: Halogenated benzenesulfonamide derivatives.

科学的研究の応用

Anticancer Activity

Numerous studies have demonstrated the potential of 3-(1H-Pyrrol-1-yl)benzenesulfonamide and its derivatives in targeting cancer cells. The compound exhibits significant cytotoxic effects against various human tumor cell lines, including HeLa (cervical cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer).

Case Study: Anticancer Efficacy

A notable study synthesized several derivatives of 4-(1H-pyrrol-1-yl)benzenesulfonamide and evaluated their anticancer activity. Among these, compound 28, which contains an 8-quinolinyl moiety, showed the most potent activity with IC50 values of 3 µM against HCT-116, 5 µM against MCF-7, and 7 µM against HeLa cell lines. The study further investigated the apoptotic mechanisms through assays for phosphatidylserine translocation and caspase activation, confirming the compound's ability to induce apoptosis in cancer cells .

Anti-inflammatory Properties

In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects. Research indicates that certain derivatives can effectively reduce nitric oxide production in activated microglial cells, which are crucial in neuroinflammatory responses.

Case Study: Anti-inflammatory Activity

A study focusing on substituted N-[3-(1H-pyrrol-1-yl)methyl]-benzene sulfonamides assessed their impact on inflammation in murine BV-2 microglial cells. The results showed that specific compounds significantly attenuated nitric oxide production with IC50 values ranging from 12.92 μM to 19.63 μM, demonstrating their potential as anti-inflammatory agents .

Dual-targeting Mechanism

Recent research has highlighted the dual-targeting capabilities of certain derivatives of this compound, specifically in relation to carbonic anhydrase and Wnt/β-catenin signaling pathways. This dual action is particularly relevant in the context of multidrug-resistant cancers.

Case Study: Dual-targeting Inhibitors

A derivative identified as compound 15 was noted for its ability to inhibit both carbonic anhydrase and Wnt/β-catenin pathways. This broad targeting spectrum makes it a promising candidate for further development as an anticancer agent, especially against P-glycoprotein overexpressing cell lines .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound derivatives is crucial for optimizing their therapeutic efficacy. Quantitative structure-activity relationship (QSAR) models have been developed to identify key molecular descriptors that influence biological activity.

Data Table: QSAR Findings

| Compound | Activity (IC50) | Target |

|---|---|---|

| Compound 28 | 3 µM (HCT-116) | Anticancer |

| Compound 28 | 5 µM (MCF-7) | Anticancer |

| Compound 28 | 7 µM (HeLa) | Anticancer |

| Compound 9i | 12.92 μM | Anti-inflammatory |

| Compound 9j | 14.64 μM | Anti-inflammatory |

作用機序

The mechanism of action of 3-(1H-Pyrrol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit carbonic anhydrase by binding to the active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced tumor growth in cancer cells .

類似化合物との比較

Similar Compounds

4-(1H-Pyrazol-1-yl)benzenesulfonamide: Similar structure but with a pyrazole ring instead of a pyrrole ring.

4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1H-pyrrol-1-yl)benzenesulfonamide: Contains additional phenyl and trimethoxybenzoyl groups.

Uniqueness

3-(1H-Pyrrol-1-yl)benzenesulfonamide is unique due to its specific combination of a pyrrole ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties. Its ability to inhibit carbonic anhydrase and its potential anticancer activity make it a valuable compound for further research and development .

生物活性

3-(1H-Pyrrol-1-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory activities. This article synthesizes findings from various studies, highlighting its biological activity, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as sulfonamides, characterized by the presence of a sulfonyl group attached to an aromatic ring. The synthesis of this compound typically involves the reaction of pyrrole derivatives with benzenesulfonyl chlorides or similar reagents. Various synthetic routes have been explored to optimize yield and biological activity.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound and its derivatives:

- Cell Line Studies : A study reported that certain derivatives exhibited potent anticancer activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most active compound demonstrated IC50 values of 3 µM for HCT-116, 5 µM for MCF-7, and 7 µM for HeLa cells, indicating strong cytotoxic effects .

- Mechanism of Action : The mechanism underlying its anticancer activity includes inducing apoptosis through caspase activation and promoting cell cycle arrest at the G2/M phase. This was evidenced by assays measuring phosphatidylserine translocation and cell cycle distribution .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored:

- Microglial Cell Studies : In murine BV-2 microglial cells, compounds derived from this structure were assessed for their ability to inhibit nitric oxide (NO) production in response to lipopolysaccharide (LPS) stimulation. Notably, some derivatives showed IC50 values ranging from 12.92 µM to 19.63 µM, demonstrating significant anti-inflammatory effects compared to controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Compound Modification | Effect on Activity |

|---|---|

| Substitution on the pyrrole ring | Can enhance or diminish anticancer activity |

| Variation in the sulfonamide group | Alters binding affinity to target proteins |

| Presence of bulky substituents | May hinder cellular uptake but enhance selectivity |

Quantitative structure–activity relationship (QSAR) studies have been employed to correlate structural features with biological activity, allowing for the identification of key molecular descriptors that influence efficacy .

Case Study 1: Anticancer Efficacy

In a comparative study, several derivatives of this compound were synthesized and tested against various cancer cell lines. The study highlighted that certain modifications led to enhanced potency, particularly in HCT-116 cells where a derivative exhibited an IC50 value of 3 µM. The study concluded that specific structural features significantly contribute to the observed biological activity .

Case Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular implications of benzenesulfonamide derivatives in isolated rat heart models. This research revealed that certain compounds could effectively modulate perfusion pressure and coronary resistance, indicating potential therapeutic applications beyond oncology .

特性

IUPAC Name |

3-pyrrol-1-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-15(13,14)10-5-3-4-9(8-10)12-6-1-2-7-12/h1-8H,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYJIILLMKJLIM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=CC=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。